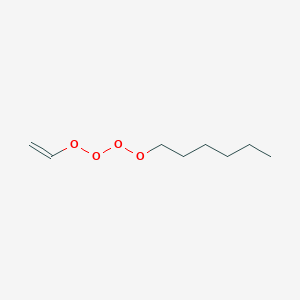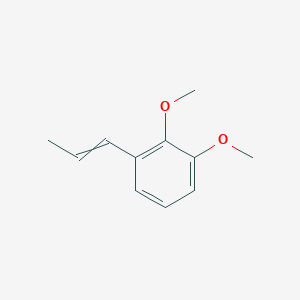
3-Propenylveratrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a heterocyclic organic compound that is often used in experimental and research settings . The compound is characterized by its two methoxy groups attached to a benzene ring, along with a propenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propenylveratrole typically involves the alkylation of veratrole (1,2-dimethoxybenzene) with propenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Propenylveratrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces the corresponding propyl derivative.
Substitution: Produces halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Propenylveratrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Mecanismo De Acción
The mechanism of action of 3-Propenylveratrole involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propenyl group allow it to participate in a range of chemical reactions, influencing its biological activity. Specific pathways and molecular targets are still under investigation, but its antioxidant properties suggest it may interact with reactive oxygen species and related pathways.
Comparación Con Compuestos Similares
Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol, similar in structure but with a hydroxyl group instead of a second methoxy group.
Isoeugenol: 4-Propenyl-2-methoxyphenol, similar but with a different position of the propenyl group.
Methyleugenol: 4-Allyl-1,2-dimethoxybenzene, similar but with an allyl group instead of a propenyl group.
Uniqueness
3-Propenylveratrole is unique due to its specific arrangement of methoxy and propenyl groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry and research applications .
Propiedades
Número CAS |
82895-28-1 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3-prop-1-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-8H,1-3H3 |
Clave InChI |
FVUIKLBBHVVLFZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=C(C(=CC=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




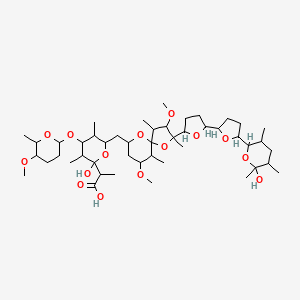

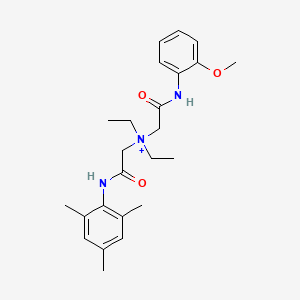
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)
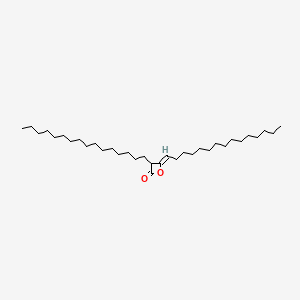


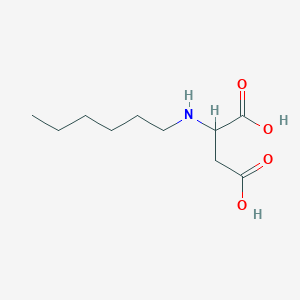

![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
